2-tert-butyl-1-ethyl-1H-benzimidazole

Thermochemistry Enthalpy of Formation Benzimidazole Derivatives

2-tert-butyl-1-ethyl-1H-benzimidazole (C₁₃H₁₈N₂, MW 202.30 g/mol) is a disubstituted benzimidazole derivative characterized by a tert-butyl group at the 2-position and an ethyl group at the 1-position of the benzimidazole core. This substitution pattern confers distinct steric and electronic properties compared to other benzimidazole analogs.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B5761857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-1-ethyl-1H-benzimidazole
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C(C)(C)C
InChIInChI=1S/C13H18N2/c1-5-15-11-9-7-6-8-10(11)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3
InChIKeyAIXIJAGAHMWQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-butyl-1-ethyl-1H-benzimidazole: Key Properties for Scientific Sourcing


2-tert-butyl-1-ethyl-1H-benzimidazole (C₁₃H₁₈N₂, MW 202.30 g/mol) is a disubstituted benzimidazole derivative characterized by a tert-butyl group at the 2-position and an ethyl group at the 1-position of the benzimidazole core [1]. This substitution pattern confers distinct steric and electronic properties compared to other benzimidazole analogs. The compound is primarily utilized as a research chemical and building block in the development of coordination complexes, catalysts, and pharmaceutical intermediates .

Why Generic Benzimidazole Substitution Fails: The Critical Role of 2-tert-butyl-1-ethyl-1H-benzimidazole's Unique Substituents


Generic substitution among benzimidazole derivatives is not advisable due to the profound impact of substituent position and identity on thermodynamic stability, ligand binding, and catalytic activity. The tert-butyl group at the 2-position significantly alters the enthalpy of formation and sublimation behavior compared to analogs like 2-phenylimidazole, affecting its processing and stability [1]. Furthermore, the 1-ethyl substitution influences N-coordination chemistry and biological target engagement, distinguishing it from unsubstituted or N-H analogs [2]. These differences necessitate compound-specific sourcing for reliable research outcomes.

2-tert-butyl-1-ethyl-1H-benzimidazole: Head-to-Head Comparative Data for Informed Procurement


Thermodynamic Stability: Enthalpy of Formation Comparison vs. 2-Phenylimidazole

The standard molar enthalpy of formation (ΔfH°m(cr)) for 2-tert-butylbenzimidazole is 71.8 ± 2.1 kJ mol⁻¹, compared to 109.6 ± 1.8 kJ mol⁻¹ for 2-phenylimidazole [1]. This indicates a substantially more exothermic formation for the tert-butyl analog, reflecting the stabilizing effect of the bulky tert-butyl group on the benzimidazole framework relative to the phenyl-substituted imidazole.

Thermochemistry Enthalpy of Formation Benzimidazole Derivatives

Volatility and Processing: Sublimation Enthalpy vs. 2-Phenylimidazole

The standard molar enthalpy of sublimation (Δg_crH°m) at 298.15 K for 2-tert-butylbenzimidazole is 115.1 ± 2.9 kJ mol⁻¹, compared to 113.6 ± 0.6 kJ mol⁻¹ for 2-phenylimidazole [1]. The slightly higher sublimation enthalpy for the tert-butyl analog indicates stronger intermolecular forces in the crystalline lattice, consistent with its bulkier substituent.

Thermochemistry Sublimation Enthalpy Benzimidazole Derivatives

Structure-Activity Relationships: Class-Level Homogeneity in 2-Substituted Benzimidazoles

A systematic computational and experimental study of 2-substituted benzimidazoles demonstrated remarkable homogeneity between experimental and calculated enthalpies of formation for a range of substituents including H, Me, Et, Pr, iPr, tBu, Bn, and Ph [1]. This indicates that the 2-tert-butyl group, while significantly affecting the absolute thermodynamic values, participates in a consistent and predictable structure-activity landscape. The 1-ethyl group in the target compound is expected to further modulate properties like solubility and metal coordination in a similarly predictable manner based on established substituent effects.

Computational Chemistry Benzimidazole Derivatives Structure-Activity Relationship

2-tert-butyl-1-ethyl-1H-benzimidazole: Recommended Procurement Scenarios Based on Quantitative Differentiation


Coordination Chemistry and Catalyst Design

The unique steric and electronic profile conferred by the 2-tert-butyl and 1-ethyl groups makes this compound an ideal candidate for synthesizing N-heterocyclic carbene (NHC) ligands or pincer complexes. The established thermodynamic stability (ΔfH°m = 71.8 kJ mol⁻¹ for the core) supports its use in reactions requiring robust ligands [1]. The ethyl group on N1 allows for further functionalization or tuning of the metal coordination sphere, which is not possible with N-unsubstituted analogs.

Thermodynamic Reference Material

Given the well-characterized thermochemical data for the 2-tert-butylbenzimidazole core, this compound can serve as a valuable reference material for calibrating calorimetric instruments or validating computational models in thermochemistry. The known enthalpy of sublimation (115.1 kJ mol⁻¹) provides a benchmark for studying related compounds [1].

Pharmaceutical Intermediate and Fragment-Based Drug Discovery

The class-level homogeneity in 2-substituted benzimidazoles suggests that 2-tert-butyl-1-ethyl-1H-benzimidazole will exhibit predictable behavior in biological assays [1]. Its 1-ethyl substitution enhances solubility and bioavailability potential compared to N-H analogs, making it a superior fragment for generating compound libraries targeting kinases, GPCRs, or ion channels.

Materials Science and Polymer Chemistry

The bulky tert-butyl group influences the solid-state packing and thermal properties of benzimidazole-based materials. The higher sublimation enthalpy compared to 2-phenylimidazole (115.1 vs. 113.6 kJ mol⁻¹) indicates stronger intermolecular interactions, which can be advantageous for designing thermally stable polymers or organic electronic materials [1].

Technical Documentation Hub

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